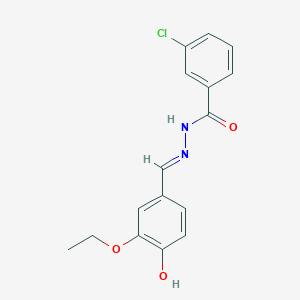![molecular formula C24H18N4O5 B11696708 N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11696708.png)
N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]ナフタレン-2-カルボヒドラジドは、独特の構造特性とさまざまな科学分野における潜在的な応用で知られる、複雑な有機化合物です。この化合物は、メトキシ基とニトロピリジニル基を含む追加の官能基とともに、カルボヒドラジド基に結合したナフタレンコアを特徴としています。その複雑な構造は、有機化学と材料科学における興味の対象となっています。
準備方法
合成経路と反応条件
N'-[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]ナフタレン-2-カルボヒドラジドの合成は、通常、複数ステップのプロセスを伴います。一般的な方法の1つは、ナフタレン-2-カルボヒドラジドと3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]ベンザルデヒドのアルデヒド誘導体の間の縮合反応を含みます。反応は通常、酢酸などの適切な触媒の存在下、還流条件下で行われ、目的の生成物の形成を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。このプロセスは、より高い収率と純度のために最適化され、多くの場合、連続フロー反応器や自動合成システムなどの高度な技術を組み込みます。高純度の試薬を使用し、反応条件を厳密に管理することは、最終生成物の均一性と品質を確保するために不可欠です。
化学反応の分析
反応の種類
N'-[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]ナフタレン-2-カルボヒドラジドは、さまざまな化学反応を起こす可能性があり、以下を含みます。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応する酸化物の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、ニトロ基をアミンに還元します。
置換: この化合物は、官能基が求核剤によって置換される求核置換反応に参加することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 酢酸、硫酸。
生成される主な生成物
酸化: ニトロ酸化物および他の酸化誘導体の形成。
還元: アミン誘導体の形成。
置換: 置換されたナフタレン誘導体の形成。
科学研究への応用
N'-[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]ナフタレン-2-カルボヒドラジドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 特に新しい治療薬の設計において、創薬における潜在的な用途を探求されています。
工業: 有機半導体や染料などの高度な材料の開発に利用されています。
科学的研究の応用
N’-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
N'-[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]ナフタレン-2-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。ニトロピリジニル基やメトキシ基などの官能基の存在は、その結合親和性と特異性において重要な役割を果たします。
類似化合物との比較
類似化合物
- N'-[(E)-{3-エトキシ-4-[(3-メチルベンジル)オキシ]フェニル}メチリデン]-4-メチル-1H-1,2,3-トリアゾール-5-カルボヒドラジド
- 4-(((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン
- 2-メトキシ-5-((フェニルアミノ)メチル)フェノール
独自性
N'-[(E)-{3-メトキシ-4-[(5-ニトロピリジン-2-イル)オキシ]フェニル}メチリデン]ナフタレン-2-カルボヒドラジドは、官能基と構造の複雑さのユニークな組み合わせにより際立っています。この独自性は、その多様な用途とさらなる研究開発の可能性に貢献しています。
特性
分子式 |
C24H18N4O5 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
N-[(E)-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N4O5/c1-32-22-12-16(6-10-21(22)33-23-11-9-20(15-25-23)28(30)31)14-26-27-24(29)19-8-7-17-4-2-3-5-18(17)13-19/h2-15H,1H3,(H,27,29)/b26-14+ |
InChIキー |
YXLUSRLFRMLITL-VULFUBBASA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2)OC4=NC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2)OC4=NC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
![2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B11696630.png)


![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidine](/img/structure/B11696636.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696637.png)

![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11696667.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11696676.png)
![(2Z,5E)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11696681.png)

![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![(5Z)-3-(4-hydroxyphenyl)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696705.png)
